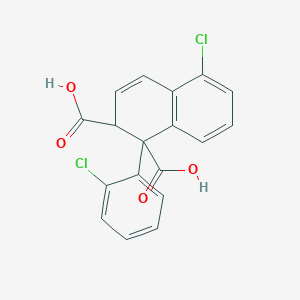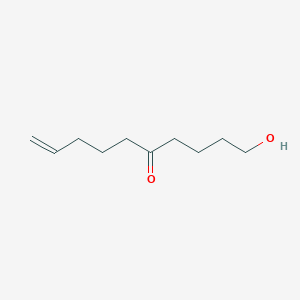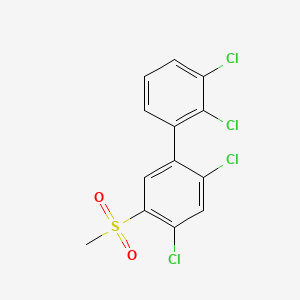
2,2',3',4-Tetrachloro-5-(methylsulfonyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls. This compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the methylsulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyls, sulfone derivatives, and dechlorinated compounds.
Aplicaciones Científicas De Investigación
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination and sulfonation on biphenyl structures.
Biology: The compound is investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methylsulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include oxidative stress responses and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3’,4-Tetrachloro-1,1’-biphenyl: Lacks the methylsulfonyl group, making it less polar.
2,2’,3’,4,5-Pentachlorobiphenyl: Contains an additional chlorine atom, increasing its hydrophobicity.
2,2’,3’,4-Tetrachloro-5-(methylthio)-1,1’-biphenyl: Has a methylthio group instead of a methylsulfonyl group, affecting its reactivity.
Uniqueness
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for studying the combined effects of chlorination and sulfonation on biphenyl structures.
Propiedades
Número CAS |
104086-03-5 |
|---|---|
Fórmula molecular |
C13H8Cl4O2S |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
1,5-dichloro-2-(2,3-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-5-8(10(15)6-11(12)16)7-3-2-4-9(14)13(7)17/h2-6H,1H3 |
Clave InChI |
FAQONLJXYMUULU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


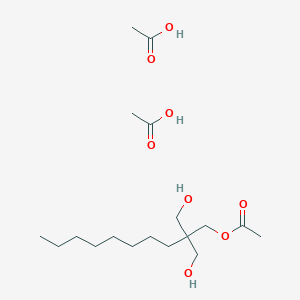

![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
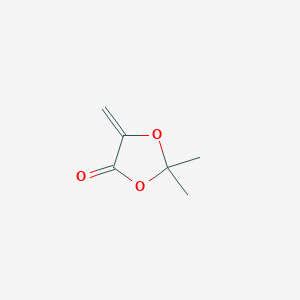
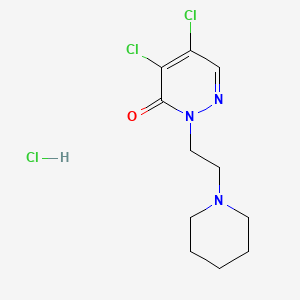
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
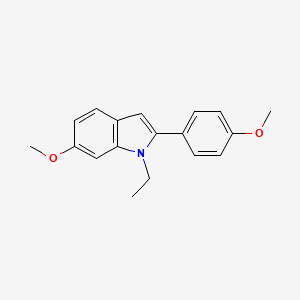
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
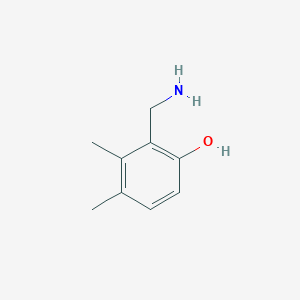
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)

